gibberellin A3(1-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

It is a pentacyclic diterpenoid acid that plays a crucial role in regulating various aspects of plant growth and development, including stem elongation, seed germination, and flowering . Gibberellin A3(1-) was first identified in Japan in 1926 as a metabolic by-product of the fungus Gibberella fujikuroi, which causes abnormal growth in rice plants .

準備方法

Synthetic Routes and Reaction Conditions: Gibberellin A3(1-) can be synthesized through various chemical routes. One common method involves the use of 2-allyloxyanisole as a starting material, which undergoes a series of reactions to form the desired compound . Another approach involves the hydrofluorene route, which has been used to achieve a complete synthesis of gibberellin A3(1-) .

Industrial Production Methods: Industrial production of gibberellin A3(1-) primarily relies on fermentation technology using microorganisms such as Fusarium moniliforme . Submerged fermentation and solid-state fermentation are the two main methods employed. These processes involve optimizing various parameters, including strain selection, inoculum development, and extraction methods, to enhance the yield and reduce production costs .

化学反応の分析

Functional Groups and Reactivity

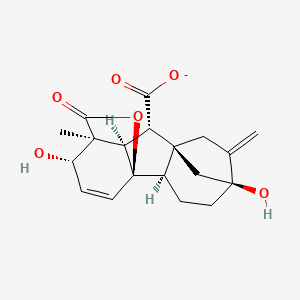

The molecular structure (C₁₉H₂₁O₆⁻) features:

-

Carboxylic acid group : Deprotonates at pH > 4 (pKa = 4) , forming the A3(1−) anion.

-

Three hydroxyl groups : At positions C-2, C-4a, and C-7, enabling esterification and oxidation .

-

Methylene and conjugated double bonds : Susceptible to electrophilic addition and redox reactions .

Oxidation-Reduction

GA3 undergoes enzymatic oxidation via cytochrome P450 monooxygenases during biosynthesis . Non-enzymatic redox reactions include:

Example :

GA3+NADPH+O2P450GA1+NADP++H2O 5

Esterification

The carboxylic acid group reacts with alcohols to form esters, enhancing lipid solubility :

GA3 1 +R OH→GA3 OR+H2O

Products : Methyl and ethyl esters are common derivatives used in agricultural formulations .

Thermolysis

Heating above 234°C (melting point) induces decomposition :

-

Decarboxylation : Releases CO₂, forming gibberellene derivatives.

-

Lactone ring cleavage : Generates smaller diterpenoid fragments .

Acid-Catalyzed Degradation

Under acidic conditions (pH < 4), GA3(1−) reprotonates and undergoes:

Reactivity Table :

Stability and Reactivity Profile

-

Aqueous stability : Soluble in water (5 g/L at 25°C) but degrades rapidly below pH 4 .

-

Photolysis : Conjugated double bonds absorb UV light, leading to isomerization .

-

Enzymatic modification : Plant 2-oxoglutarate-dependent dioxygenases hydroxylate or epoxidize specific carbons .

Industrial and Biological Implications

-

Agricultural formulations : Ester derivatives improve foliar absorption .

-

Biosynthesis control : Redox reactions regulate endogenous GA levels in plants .

-

Degradation products : Gibberic acid is non-bioactive, terminating hormonal signaling .

This reactivity profile underscores GA3(1−)’s dual role as a plant growth regulator and a chemically versatile diterpenoid.

科学的研究の応用

Agricultural Applications

1. Seed Germination and Dormancy Breaking

- Application : Gibberellin A3 is widely used to enhance seed germination rates, particularly in seeds that exhibit dormancy.

- Case Study : In rice cultivation, treatments with gibberellic acid have been shown to significantly improve germination rates in seeds that are otherwise dormant due to environmental stress .

2. Crop Yield Improvement

- Application : It promotes cell division and elongation, leading to increased plant height and yield.

- Case Study : Research indicates that applying gibberellin A3 in strawberry cultivation can control flowering time and improve yield under varying environmental conditions .

3. Fruit Development

- Application : Used in the grape industry to increase the size of grape clusters.

- Case Study : In Thompson seedless grapes, gibberellic acid application has resulted in larger fruit sizes and improved marketability .

Horticultural Applications

1. Flowering Control

- Application : Gibberellin A3 is used to manipulate flowering times in ornamental plants.

- Case Study : In floriculture, it has been successfully applied to extend the shelf life of cut flowers by delaying senescence .

2. Fruit Thinning

- Application : In certain fruit trees, gibberellic acid can be applied to thin fruits, ensuring better quality for the remaining fruits.

- Case Study : Studies show that application during the early stages of fruit development leads to improved fruit quality in citrus crops .

Medicinal Research Applications

1. Anti-inflammatory Properties

- Research Findings : Recent studies have indicated that gibberellin A3 may have anti-inflammatory effects by inducing specific proteins that regulate inflammation in human cells.

- Case Study : In vitro studies demonstrated that gibberellic acid treatment reduced inflammation markers in bronchial epithelial cells .

2. Cancer Research

- Research Findings : Certain derivatives of gibberellin A3 exhibit anti-cancer properties by inhibiting tumor growth and angiogenesis.

- Case Study : The derivative 13-chlorine-3,15-dioxy-gibberellic acid methyl ester showed significant anti-tumor activity across various cancer cell lines with IC50 values indicating potent efficacy .

| Application Area | Compound Used | Observed Effects |

|---|---|---|

| Anti-inflammatory | Gibberellin A3 | Reduced inflammation markers |

| Cancer treatment | 13-chlorine-3,15-dioxy-gibberellic acid methyl ester | Anti-tumor activity |

作用機序

Gibberellin A3(1-) exerts its effects by interacting with specific molecular targets and pathways in plants. The primary mechanism involves the de-repression of negatively regulated genes, leading to the transcription of gibberellin-induced genes and subsequent growth and development . The compound activates gibberellin receptors, which in turn degrade DELLA proteins, the repressors of gibberellin signaling . This activation triggers a cascade of molecular events that promote cell elongation, division, and differentiation .

類似化合物との比較

Gibberellin A3(1-) is part of a large family of gibberellins, which includes over 136 different compounds . Some of the similar compounds include gibberellin A1, gibberellin A2, and gibberellin A5 . While these compounds share a common structure and function, gibberellin A3(1-) is unique due to its high potency and widespread use in various applications . It differs from gibberellin A1 in the presence of a double bond between C-3 and C-4 .

Conclusion

Gibberellin A3(1-) is a versatile and potent plant hormone with significant applications in agriculture, biotechnology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool for promoting plant growth and development. Ongoing research continues to explore new synthetic routes, production methods, and applications for this important compound.

特性

分子式 |

C19H21O6- |

|---|---|

分子量 |

345.4 g/mol |

IUPAC名 |

(1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/p-1/t10-,11+,12-,13-,16-,17+,18+,19-/m1/s1 |

InChIキー |

IXORZMNAPKEEDV-OBDJNFEBSA-M |

異性体SMILES |

C[C@@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |

正規SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])OC2=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。